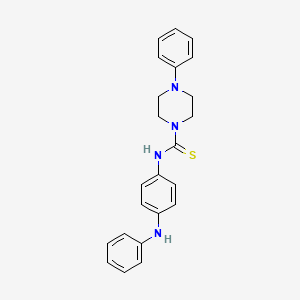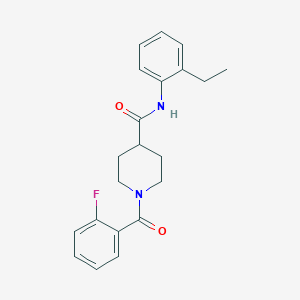![molecular formula C14H12ClNO5S B4832491 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B4832491.png)
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid
Übersicht
Beschreibung
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a phenoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid typically involves the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyphenoxyacetic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Uniqueness
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid is unique due to the combination of its chlorophenyl, sulfamoyl, and phenoxyacetic acid groups. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c15-10-1-3-11(4-2-10)16-22(19,20)13-7-5-12(6-8-13)21-9-14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVDHCTVGVKTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B4832410.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4832416.png)
![4-ethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4832418.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4832440.png)
![3-(3-methoxyphenyl)-N-[3-(4-methylpyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B4832445.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B4832446.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4832451.png)
![4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one](/img/structure/B4832462.png)
![4-{[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4832467.png)
![(5E)-3-benzyl-5-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4832469.png)
![3-methoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4832476.png)
![1-[3-(Azepan-1-yl)propyl]-3-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4832507.png)
